molecular formula C13H12ClNO B1320281 (2-(4-chlorophenoxy)phenyl)MethanaMine CAS No. 792158-57-7

(2-(4-chlorophenoxy)phenyl)MethanaMine

Cat. No. B1320281
M. Wt: 233.69 g/mol
InChI Key: IAXVDWCOADTYIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2-(4-chlorophenoxy)phenyl)MethanaMine" is a part of a novel series of 1-(2-phenoxyphenyl)methanamines, which have been studied for their selective dual serotonin and noradrenaline reuptake pharmacology. These compounds have shown potential in possessing good human in vitro metabolic stability, hERG selectivity, and passive membrane permeability .

Synthesis Analysis

A facile synthesis method for compounds related to "(2-(4-chlorophenoxy)phenyl)MethanaMine" has been developed, as seen in the synthesis of N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. This synthesis involves coupling 3-(4-Chlorophenoxy)phenyl)methanamine with 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine, yielding good results and characterized by spectral analyses . Additionally, the synthesis of novel (phenylalkyl)amines for investigating structure-activity relationships has been reported, which includes the synthesis of 4-thio-substituted [2-(2,5-dimethoxyphenyl)ethyl]amines, providing insights into the structural requirements for controlling functional activity .

Molecular Structure Analysis

The molecular structure of compounds closely related to "(2-(4-chlorophenoxy)phenyl)MethanaMine" has been determined using X-ray diffractometry. For instance, the structure of 2,4-diacetyl-3-(2-chlorophenyl)-5-hydroxy-5-methyl-N-(4-methylphenyl)-1-cyclohexenylamine features intramolecular hydrogen bonds, which are significant in stabilizing the molecular conformation . Similarly, the molecular structure and spectroscopic data of another related compound have been obtained from DFT calculations, providing detailed information on molecular parameters such as bond lengths and angles .

Chemical Reactions Analysis

The chemical reactions involving "(2-(4-chlorophenoxy)phenyl)MethanaMine" and its analogs have not been explicitly detailed in the provided papers. However, the synthesis processes mentioned in the papers suggest that these compounds can undergo various reactions, such as coupling reactions, to form more complex structures . The docking studies carried out on these synthesized compounds also imply that they can interact with biological targets, indicating potential reactivity in a biological context .

Physical and Chemical Properties Analysis

The physical and chemical properties of "(2-(4-chlorophenoxy)phenyl)MethanaMine" related compounds have been characterized by spectroscopic methods and X-ray diffraction. For example, [2-(4-Chlorobenzoyloxy)-5-methylphenyl]-(4-methylphenyl)methanone was synthesized and characterized, revealing intermolecular hydrogen bonds and discrepancies between the bond lengths of the ketone and ester groups . These properties are crucial for understanding the pharmacokinetic and pharmacodynamic profiles of these compounds .

Scientific Research Applications

Synthesis and Docking Studies

A study by Bommeraa, Merugu, and Eppakayala (2019) developed a simple method for synthesizing N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, which involved coupling (2-(4-chlorophenoxy)phenyl)methanamine with 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. The synthesized product was characterized through spectral analyses and docking studies were carried out (Bommeraa, Merugu, & Eppakayala, 2019).

Catalyst in Transfer Hydrogenation Reactions

Karabuğa et al. (2015) synthesized (4-Phenylquinazolin-2-yl)methanamine, starting from commercially available glycine. This compound was used to create N-heterocyclic ruthenium(II) complexes, which were examined as catalysts in transfer hydrogenation of acetophenone derivatives, achieving high conversions and turnover frequency values (Karabuğa, Bars, Karakaya, & Gümüş, 2015).

Formation of Iminophosphoranes

Ramazani, Rezaei, and Ahmadi (2012) reported a novel four-component reaction involving (N-isocyanimino) triphenylphosphorane, benzyl amine, benzaldehyde derivatives, and various carboxylic acids. This reaction efficiently yields N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives without needing any catalysts or activation (Ramazani, Rezaei, & Ahmadi, 2012).

Antimicrobial Activity Evaluation

Visagaperumal et al. (2010) synthesized derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine and evaluated them for antibacterial and antifungal activities, showing variable degrees of effectiveness (Visagaperumal, Praveen, Sudeepthi, Prasanthi, Sravani, & Satyanarayana, 2010).

Synthesis and Characterization of Metal Complexes

Chiririwa et al. (2013) synthesized and characterized palladium(II) and platinum(II) metal complexes using ligands derived from (2-(4-chlorophenoxy)phenyl)methanamine. These complexes were further tested as catalysts in Heck and Suzuki cross-coupling reactions (Chiririwa, Ntuli, Muzenda, & Muller, 2013).

properties

IUPAC Name

[2-(4-chlorophenoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXVDWCOADTYIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70601341
Record name 1-[2-(4-Chlorophenoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(4-chlorophenoxy)phenyl)MethanaMine

CAS RN

792158-57-7
Record name 1-[2-(4-Chlorophenoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

AMR01073 To an ice cooled solution of 2-(4-chlorophenoxy)benzonitrile (AMR01071, 200 mg, 8.75 mmol) in dry THF (10 mL) was added a solution of LiAlH4 (THF 1M, 1.75 mL) under nitrogen. After stirring at room temperature for 3 h, the reaction mixture was cooled again and quenched with the minimum amount of saturated NH4Cl solution. The insoluble material was removed by filtration, and washed with DCM. The filtrate was dried (MgSO4) and the solvent evaporated to give 2-(4-chlorophenoxy)benzylamine (AMR01073, 203 mg, 100%) as an oil, which was used in the next step without further purification. AMR01076 Following the same procedure, from AMR01071 (1.5 g, 6.53 mmol) and LiAlH4 solution (THF 1M, 13 mL) in dry THF (30 mL), 2-(4-chlorophenoxy)benzylamine (AMR0106, 1.38 g, 90%) was obtained as an oil. Rf: 0.35 (DCM/MeOH 9:1) 1H NMR (270 MHz, CDCl3) δ 1.42 (2H, br s, NH2), 3.84 (2H, s, CH2), 6.84-6.90 (3H, m, ArH), 7.13 (1H, m, ArH), 7.21 (1H, dd, J=7.6, 2.0 Hz, ArH), 7.26 (2H, AA′BB′, ArH) and 7.38 (1H, td, J=7.4, 1.7 Hz, ArH). LC/MS (APCI) tr=1.40 min, m/z 236.38 (34), 234.36 (M++H, 100), 217.29 (M+—NH3, 35).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
1.75 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.